molecular formula C6H11N3O2 B1438280 1-Methyl-5-oxopyrrolidine-3-carbohydrazide CAS No. 959240-80-3

1-Methyl-5-oxopyrrolidine-3-carbohydrazide

Cat. No.: B1438280
CAS No.: 959240-80-3
M. Wt: 157.17 g/mol
InChI Key: UMNUBNWLKPHIMI-UHFFFAOYSA-N
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Description

1-Methyl-5-oxopyrrolidine-3-carbohydrazide (CAS 959240-80-3) is a versatile chemical scaffold of significant interest in medicinal chemistry and drug discovery. This compound features a 5-oxopyrrolidine core, a privileged structure found in numerous biologically active molecules and approved drugs, and a reactive hydrazide group that serves as a key handle for chemical modification. This building block is primarily utilized in the synthesis of novel hydrazone derivatives with potent biological activities. Recent research highlights its application in developing potential anticancer agents. Derivatives of this compound have demonstrated promising in vitro cytotoxicity against aggressive cancer cell lines , including human melanoma (IGR39), triple-negative breast cancer (MDA-MB-231), and pancreatic carcinoma (Panc-1) . Molecular docking studies suggest that the most active hydrazones derived from this scaffold may function as multikinase inhibitors , showing high binding affinity to key protein kinases like BRAF and SRC, which are critical targets in oncology . Beyond oncology, the 5-oxopyrrolidine-3-carbohydrazide scaffold shows promise in antimicrobial research. Analogous compounds have been synthesized and evaluated for their antibacterial activity and ability to disrupt bacterial biofilms against pathogens such as Staphylococcus aureus and Escherichia coli . The reactivity of the hydrazide group allows for the generation of diverse libraries of compounds for structure-activity relationship (SAR) studies, facilitating the optimization of potency and selectivity. This product is intended for research and further manufacturing applications only. It is not for diagnostic or therapeutic use, nor for human consumption. Researchers should consult the Safety Data Sheet (SDS) and handle this material with appropriate precautions in a laboratory setting.

Properties

IUPAC Name

1-methyl-5-oxopyrrolidine-3-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3O2/c1-9-3-4(2-5(9)10)6(11)8-7/h4H,2-3,7H2,1H3,(H,8,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMNUBNWLKPHIMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(CC1=O)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40655775
Record name 1-Methyl-5-oxopyrrolidine-3-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40655775
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

959240-80-3
Record name 1-Methyl-5-oxopyrrolidine-3-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40655775
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and General Preparation Strategy

The compound 1-methyl-5-oxopyrrolidine-3-carbohydrazide is typically synthesized starting from ethyl 1-methyl-5-oxopyrrolidine-3-carboxylate or related pyrrolidine ester derivatives. The key step involves hydrazinolysis of the ester group to convert it into the corresponding carbohydrazide.

General synthetic pathway:

  • Starting material: Ethyl 1-methyl-5-oxopyrrolidine-3-carboxylate
  • Reagent: Hydrazine hydrate (NH2NH2·H2O)
  • Solvent: Methanol or ethanol
  • Conditions: Reflux under controlled temperature (typically 60–90 °C) for several hours (4–8 h)
  • Work-up: Removal of solvent under reduced pressure, precipitation of the product by acidification or cooling, followed by filtration and drying

This method is widely used due to its straightforwardness and relatively high yield. The hydrazinolysis reaction converts the ester group into the hydrazide functional group, essential for further derivatization.

Detailed Reaction Conditions and Optimization

Parameter Typical Conditions Notes
Solvent Methanol or ethanol Polar protic solvents favor reaction
Temperature 60–90 °C (reflux) Controlled to avoid decomposition
Reaction time 4–8 hours Monitored by thin-layer chromatography (TLC)
Hydrazine hydrate 1.5–2 equivalents relative to ester Excess ensures complete conversion
Catalyst/Additives Sometimes catalytic acid (e.g., acetic acid) Occasionally used to enhance rate
Purification Recrystallization from methanol/water or DMF/water Ensures removal of impurities

The reaction progress is commonly monitored by TLC and confirmed by spectroscopic methods such as NMR and IR spectroscopy. Refluxing in methanol with hydrazine hydrate without acid catalyst is often sufficient, but acidic conditions can accelerate the reaction.

Characterization and Purity Assessment

The purity and identity of the synthesized this compound are confirmed by:

Example Preparation Procedure from Literature

A representative procedure adapted from recent research is as follows:

  • Dissolve ethyl 1-methyl-5-oxopyrrolidine-3-carboxylate (1.0 mmol) in 25 mL of methanol.
  • Add hydrazine hydrate (2.0 mmol) dropwise under stirring.
  • Reflux the mixture at 70 °C for 6 hours, monitoring the reaction by TLC.
  • After completion, cool the reaction mixture to room temperature.
  • Acidify with dilute hydrochloric acid to pH ~1 to precipitate the hydrazide.
  • Filter the solid, wash with cold water and ethanol, and dry under vacuum.
  • Recrystallize the product from a DMF/water mixture to obtain pure this compound.

Yield typically ranges from 65% to 75%, depending on reaction scale and purification efficiency.

Application of this compound in Derivative Synthesis

This compound serves as a versatile intermediate for synthesizing hydrazone derivatives via condensation with aromatic aldehydes. The condensation reactions generally proceed as follows:

  • Dissolve the hydrazide in methanol.
  • Add the aldehyde (1.5–2 equivalents) and a catalytic amount of concentrated HCl.
  • Stir at 60–70 °C for 20 minutes to 4 hours.
  • Isolate the hydrazone product by filtration and recrystallization.

This method is used to prepare biologically active compounds, including potential antibacterial agents and protein kinase inhibitors.

Summary Table of Preparation Methods

Step Description Typical Conditions Yield (%) Reference
Hydrazinolysis Conversion of ester to carbohydrazide Reflux in methanol with hydrazine hydrate, 6 h, 70 °C 65–75
Acidification & Isolation Precipitation by acidification, filtration pH ~1 with HCl, room temperature
Purification Recrystallization from DMF/water or methanol/water Slow cooling or solvent evaporation
Characterization NMR, IR, MS, melting point Standard spectroscopic techniques

Research Findings and Notes

  • The hydrazinolysis reaction is robust and reproducible, providing a reliable route to this compound.
  • Reaction times and temperatures can be optimized depending on the scale and desired purity.
  • The compound’s purity significantly affects subsequent derivatization reactions; thus, careful purification is essential.
  • The hydrazide’s reactivity towards aldehydes enables the synthesis of diverse hydrazone derivatives with potential pharmaceutical applications.
  • Analytical techniques such as NMR and FT-IR are crucial for confirming the structure and purity of both the hydrazide and its derivatives.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-5-oxopyrrolidine-3-carbohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The hydrazide group can participate in nucleophilic substitution reactions, forming new derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution reactions.

Major Products Formed:

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of various substituted hydrazides.

Scientific Research Applications

1-Methyl-5-oxopyrrolidine-3-carbohydrazide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-methyl-5-oxopyrrolidine-3-carbohydrazide involves its interaction with specific molecular targets. The carbohydrazide group can form hydrogen bonds and other interactions with enzymes and receptors, potentially inhibiting their activity. This interaction can modulate various biological pathways, leading to the observed effects.

Comparison with Similar Compounds

Physicochemical Properties

  • Melting Point: Not explicitly reported in the evidence, but structurally similar compounds (e.g., 1-(5-chloro-2-hydroxyphenyl) analog) exhibit m.p. 193–194°C .
  • Spectroscopic Data: IR: Expected peaks at ~3300 cm⁻¹ (NH/OH), ~1695 cm⁻¹ (C=O of pyrrolidinone), and ~1636 cm⁻¹ (C=O of carbohydrazide) based on analogs . NMR: Anticipated signals include δ ~2.5–3.8 ppm (pyrrolidine CH/CH₂), δ ~9.3 ppm (NH), and aromatic protons (if substituted) .

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

Compound Name Substituent Synthesis Yield m.p. (°C) Key Spectral Data (IR/NMR) Biological Activity (Reported)
1-(3-Hydroxyphenyl)-5-oxopyrrolidine-3-carbohydrazide 3-Hydroxyphenyl 83.5% 214–215 IR: 3360 (NH₂), 3078 (OH); NMR: δ 6.23 (CH, pyrazole) Anticancer, antimicrobial (hypothesized)
1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carbohydrazide 5-Cl-2-hydroxyphenyl 66% 193–194 IR: 3360 (NH₂), 1695 (C=O); NMR: δ 7.18–7.22 (Ar-H) Not specified
1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carbohydrazide 2-OH-5-Me-phenyl Not reported Not reported IR: 3265 (NH), 1514 (C=N); NMR: Data pending Antioxidant, anticancer (planned studies)

Key Observations :

  • Electronic Effects : Electron-withdrawing groups (e.g., Cl) increase melting points and stabilize the carbohydrazide moiety via resonance .
  • Synthetic Yields : Higher yields (83.5%) are achieved with unhindered aromatic substituents (e.g., 3-hydroxyphenyl) due to favorable reaction kinetics .

Variations in the N-1 Substituent

Compound Name N-1 Substituent Synthesis Pathway Key Properties
1-Allyl-5-oxopyrrolidine-3-carbohydrazide Allyl Condensation with allyl halides m.p. not reported; potential for polymer conjugation
1-Methyl-5-oxopyrrolidine-3-carbonitrile Methyl Nitrile substitution at C-3 Purity: 95%; used as intermediate

Key Observations :

  • Reactivity : Allyl-substituted derivatives enable further functionalization (e.g., thiol-ene click chemistry) .
  • Applications : Carbonitrile derivatives serve as precursors for heterocycle synthesis (e.g., oxadiazoles) .

Functional Group Modifications

Compound Name Functional Group Notable Features
1-Methyl-5-oxopyrrolidine-3-carbonyl chloride Carbonyl chloride Reactive intermediate for amide couplings
N′-(4-chlorobenzylidene)-1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carbohydrazide Hydrazone m.p. 209–210°C; IR: 1588 cm⁻¹ (C=N)

Key Observations :

  • Hydrazones : Exhibit enhanced stability and π-conjugation, enabling fluorescence-based applications .
  • Carbonyl Chlorides : Critical for synthesizing peptide-like derivatives .

Structural Insights from Crystallography

  • SHELX Refinement: Crystal structures of analogs (e.g., 1-(3-hydroxyphenyl) derivative) were resolved using SHELXL, confirming planar carbohydrazide geometry and non-covalent interactions (e.g., hydrogen bonding) .

Biological Activity

1-Methyl-5-oxopyrrolidine-3-carbohydrazide (CAS No. 959240-80-3) is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, detailing its mechanisms of action, applications in scientific research, and relevant case studies.

Chemical Structure and Properties

This compound features a pyrrolidine ring with a carbohydrazide functional group. This structure is significant as it allows for various chemical transformations and interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to form hydrogen bonds and interact with enzymes and receptors. These interactions can inhibit enzymatic activity, modulating various biological pathways. Notably, the compound has been investigated for:

  • Antimicrobial Activity : It has shown potential against Gram-positive pathogens and drug-resistant strains.
  • Anticancer Properties : The compound's derivatives have demonstrated cytotoxic effects in cancer cell lines, particularly against A549 human lung adenocarcinoma cells .

Antimicrobial Activity

Research indicates that this compound exhibits promising antimicrobial properties. In vitro studies have been conducted to evaluate its effectiveness against various pathogens:

PathogenMinimum Inhibitory Concentration (MIC)Notes
Staphylococcus aureus>128 µg/mLNo significant antibacterial activity noted
Multidrug-resistant strainsVariable MIC valuesFurther exploration needed for efficacy

Anticancer Activity

The anticancer activity of the compound has been assessed using cell viability assays:

CompoundCell LineIC50 (µM)Comparison to Control
1-Methyl-5-oxopyrrolidine...A549 (Lung Cancer)100Compared to Cisplatin
Derivative with 5-nitrothiopheneA549 (Lung Cancer)Lower than controlPromising results against resistant strains

Case Studies

Several studies have highlighted the biological significance of this compound:

  • Anticancer Studies : In a study involving A549 cells, the compound was tested alongside standard chemotherapeutics like cisplatin. The results indicated that certain derivatives exhibited enhanced cytotoxicity compared to controls, suggesting potential for development as anticancer agents .
  • Antimicrobial Efficacy : Another investigation focused on the compound's effectiveness against multidrug-resistant Staphylococcus aureus. While initial results showed limited activity, further modifications of the compound could enhance its efficacy against resistant strains .

Q & A

Q. Basic

  • 1H/13C NMR : Key signals include:
    • Pyrrolidone carbonyl: ~170–175 ppm (13C).
    • Hydrazide NH protons: δ 9.5–10.5 ppm (1H), disappearing on D2O exchange .
  • IR : Stretching vibrations at ~1650 cm⁻¹ (C=O, pyrrolidone) and 3200–3300 cm⁻¹ (N-H, hydrazide) .

What strategies optimize reaction yields in the synthesis of hydrazide-containing pyrrolidine derivatives?

Q. Advanced

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in hydrazide formation. Methanol/1,4-dioxane mixtures improve Schiff base condensation .
  • Catalysis : Acetic acid accelerates imine formation in aldehyde condensations .
  • Temperature control : Reflux conditions (e.g., 80°C for 5–7 hours) balance reactivity and side-product suppression .

How to address discrepancies in biological activity data among structurally similar derivatives?

Q. Advanced

  • Structure-activity relationship (SAR) analysis : Compare substituent effects (e.g., electron-withdrawing groups on phenyl rings enhance antibacterial activity in 4-substituted phenyl derivatives ).
  • Dose-response profiling : Validate activity trends across multiple assays (e.g., MIC vs. zone-of-inhibition tests) .

What computational methods predict the reactivity of this compound in heterocyclic syntheses?

Q. Advanced

  • DFT calculations : Estimate absolute hardness (η) and electronegativity (χ) to assess nucleophilic/electrophilic sites. For example, η ≈ ½(I − A), where I = ionization potential, A = electron affinity .
  • Conformational analysis : Use Cremer-Pople puckering parameters to evaluate ring strain in pyrrolidine intermediates .

How is X-ray crystallography with SHELX applied in structural analysis of this compound derivatives?

Q. Advanced

  • Data refinement : SHELXL refines anisotropic displacement parameters and handles twinning (common in flexible pyrrolidine derivatives) .
  • Validation : Check R1/wR2 residuals (<5%) and Fo/Fc maps for electron density mismatches .

How to design multi-step syntheses using this compound as a building block for complex heterocycles?

Q. Advanced

  • Stepwise functionalization :
    • Introduce hydrazide via ester-to-hydrazide conversion.
    • Condense with aldehydes to form Schiff bases.
    • Cyclize with CS2/KOH to form thiadiazoles .
  • Chiral resolution : Use enantiopure glutamic acid precursors to synthesize (2R*,3R*)-pyrrolidine esters .

What challenges arise in refining crystal structures of derivatives with flexible pyrrolidine rings?

Q. Advanced

  • Disorder modeling : Split occupancy for puckered rings (e.g., Cremer-Pople parameters for pseudorotation ).
  • Thermal motion : Apply TLS (Translation-Libration-Screw) models in SHELXL to account for ring mobility .

How to assess electrochemical properties of derivatives for structure-bioactivity correlations?

Q. Advanced

  • Cyclic voltammetry : Measure oxidation potentials (Epa) of hydrazide NH groups. Lower Epa correlates with enhanced radical scavenging (e.g., antibacterial activity) .
  • HOMO-LUMO gaps : Calculate via DFT to predict redox-driven bioactivity .

How to design enantioselective syntheses of chiral pyrrolidine derivatives?

Q. Advanced

  • Asymmetric catalysis : Use chiral auxiliaries (e.g., (S)-methyl benzyl esters) to induce stereocontrol in cyclization .
  • Resolution : Diastereomeric salt formation with tartaric acid derivatives .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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1-Methyl-5-oxopyrrolidine-3-carbohydrazide
Reactant of Route 2
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1-Methyl-5-oxopyrrolidine-3-carbohydrazide

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